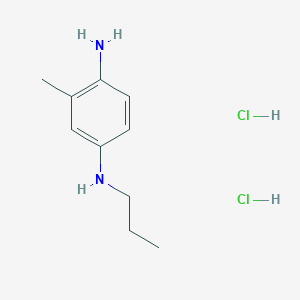

2-Methyl-4-N-propylbenzene-1,4-diamine;dihydrochloride

Beschreibung

BenchChem offers high-quality 2-Methyl-4-N-propylbenzene-1,4-diamine;dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-4-N-propylbenzene-1,4-diamine;dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-methyl-4-N-propylbenzene-1,4-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.2ClH/c1-3-6-12-9-4-5-10(11)8(2)7-9;;/h4-5,7,12H,3,6,11H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOYKAMRMUBFTTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC(=C(C=C1)N)C.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

2-Methyl-4-N-propylbenzene-1,4-diamine;dihydrochloride basic properties

Title: Comprehensive Technical Guide: Basic Properties and Application Dynamics of 2-Methyl-4-N-propylbenzene-1,4-diamine Dihydrochloride (CAS 2490407-02-6)

Abstract: As a highly reactive N-alkylated derivative of p-phenylenediamine (PPD), 2-Methyl-4-N-propylbenzene-1,4-diamine dihydrochloride plays a critical role as a primary intermediate in oxidative dye coupling, color photography, and advanced polymer synthesis. This whitepaper provides an in-depth analysis of its chemical properties, mechanistic pathways, and standardized experimental protocols, designed specifically for researchers and drug/material development professionals.

Chemical and Physical Profiling

Understanding the baseline physicochemical properties of this compound is essential for predicting its behavior in aqueous formulations and organic synthesis. The compound is structurally characterized by a benzene ring substituted with a primary amine, a secondary N-propyl amine, and an ortho-methyl group.

Table 1: Quantitative Chemical and Physical Properties

| Property | Value / Description |

| Chemical Name | 2-Methyl-4-N-propylbenzene-1,4-diamine dihydrochloride (Synonym: 3-methyl-N1-propylbenzene-1,4-diamine dihydrochloride) |

| CAS Number | 2490407-02-6 (Dihydrochloride) / 1154319-26-2 (Free Base)[1] |

| Molecular Formula | C₁₀H₁₆N₂ · 2HCl (C₁₀H₁⸈Cl₂N₂) |

| Molecular Weight | 237.17 g/mol |

| Appearance | Off-white to light pink/grey crystalline powder |

| Solubility | Highly soluble in water; soluble in methanol and ethanol |

| Hazard Classification | Acute Tox. 4 (Oral/Dermal/Inhalation), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[1] |

Scientist Insight: The Causality of the Dihydrochloride Salt Why do we supply and utilize this compound as a dihydrochloride salt rather than a free base? Free base p-phenylenediamines are notoriously unstable and electron-rich, rapidly undergoing auto-oxidation in ambient air to form dark, insoluble quinoneimine oligomers. By protonating the amine groups with hydrochloric acid, we shift the electron density, significantly increasing the activation energy required for premature oxidation. This self-validating chemical choice extends the shelf life, prevents photolytic degradation, and ensures reproducible stoichiometry during formulation preparation.

Mechanistic Pathways: Oxidation and Electrophilic Coupling

The core utility of 2-Methyl-4-N-propylbenzene-1,4-diamine lies in its controlled oxidation. In alkaline media, the presence of an oxidizing agent (such as hydrogen peroxide, peroxodisulfate, or silver halides) initiates a two-electron transfer process[2].

-

Radical Formation: The compound is first oxidized to a semiquinonediimine radical cation.

-

Quinonediimine Generation: A subsequent electron loss yields the highly reactive quinonediimine intermediate[3].

-

Electrophilic Aromatic Substitution: This intermediate acts as a potent electrophile, undergoing rapid nucleophilic attack by a coupler (e.g., resorcinol, naphthol, or pyrazolone derivatives) to form a colorless leuco dye[4].

-

Chromophore Maturation: A final oxidation step converts the leuco dye into a deeply colored indoaniline or indamine chromophore[5].

The steric influence of the ortho-methyl group and the electron-donating nature of the N-propyl group fine-tune the oxidation potential and the absorption maxima (λmax) of the resulting dye, making it highly valuable for custom color development.

Fig 1. Two-step oxidative coupling mechanism of p-phenylenediamine derivatives.

Experimental Workflow: Spectrophotometric Evaluation of Dye Coupling Kinetics

To evaluate the efficacy of this compound as a color developer or dye precursor, researchers must quantify the rate of chromophore formation. The following protocol is a self-validating system designed to eliminate auto-oxidation artifacts and isolate the coupling kinetics.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a 0.1 M carbonate-bicarbonate buffer adjusted to pH 9.5. Causality: An alkaline pH is strictly required to deprotonate the coupler (increasing its nucleophilicity) and to facilitate the rapid oxidation of the diamine precursor.

-

Precursor Dissolution: Dissolve 10 mM of 2-Methyl-4-N-propylbenzene-1,4-diamine dihydrochloride directly into the buffer immediately prior to use. Causality: Preparing this in situ minimizes premature auto-oxidation that occurs once the protective hydrochloride salts are neutralized by the buffer.

-

Coupler Addition: Introduce 10 mM of 1-Naphthol (pre-dissolved in a minimal volume of ethanol to ensure miscibility).

-

Oxidation Initiation: Inject 15 mM H₂O₂ simultaneously with 1 mM peroxidase (or potassium persulfate) under vigorous magnetic stirring (400 rpm).

-

Kinetic Monitoring: Transfer the solution to a quartz cuvette and monitor the absorbance at the expected λmax (typically 550-650 nm) every 10 seconds for 5 minutes using a UV-Vis spectrophotometer. Calculate the pseudo-first-order rate constant ( k ) from the linear region of the ln(A∞−At) vs. time plot.

Fig 2. Step-by-step workflow for evaluating oxidative dye coupling kinetics.

Safety, Toxicity, and Handling Standards (E-E-A-T)

Working with N-alkylated p-phenylenediamines requires strict adherence to safety protocols due to their biological reactivity.

-

Toxicity & Sensitization: Like many PPD derivatives, this compound is a known skin sensitizer capable of inducing allergic contact dermatitis[3]. The N-propyl group increases the molecule's lipophilicity, which can slightly enhance dermal penetration compared to unsubstituted PPD. It is classified under Acute Toxicity Category 4[1].

-

Storage & Handling: The dihydrochloride salt is generally stable at room temperature but is highly hygroscopic. It must be stored in a desiccator, protected from UV light, and kept under an inert atmosphere (Argon or Nitrogen) once the original seal is broken. If the free base is generated during an experiment, all handling must be transferred to a glovebox to prevent rapid degradation and the release of toxic quinoneimine fumes.

References

-

NextSDS. "3-methyl-N1-propylbenzene-1,4-diamine — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

-

The Journal of Physical Chemistry A. "A Radical Chain Mechanism Coupled to Autocatalysis. The Oxidation of N,N-Dimethyl-p-phenylenediamine by Peroxodisulfate." ACS Publications. Available at:[Link]

-

Cosmetic Ingredient Review (CIR). "p-Phenylenediamine - CIR Report Data Sheet." CIR Safety Reports. Available at:[Link]

- Google Patents. "US5721093A - Color developing agent, processing composition and color image-forming method." United States Patent and Trademark Office.

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Methyl-4-N-propylbenzene-1,4-diamine;dihydrochloride

Abstract: This technical guide provides a comprehensive overview of the physicochemical characteristics of 2-Methyl-4-N-propylbenzene-1,4-diamine;dihydrochloride. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from its parent compound, 2,5-diaminotoluene, and other structurally related N-alkylated p-phenylenediamines. The document is intended for researchers, scientists, and drug development professionals, offering insights into its structural features, predicted physicochemical properties, and detailed analytical methodologies for its characterization.

Introduction and Molecular Structure

2-Methyl-4-N-propylbenzene-1,4-diamine;dihydrochloride is an aromatic amine salt. Structurally, it is a derivative of toluene (methylbenzene) with two amino groups at the 1 and 4 positions of the benzene ring. The amino group at the 4-position is substituted with a propyl group. The compound is supplied as a dihydrochloride salt, which enhances its stability and solubility in aqueous media compared to the free base.[1]

The parent compound, 2,5-diaminotoluene (also known as 2-methyl-1,4-phenylenediamine), is a well-characterized substance used in the synthesis of dyes and polymers.[2][3] The N-propylation at one of the amino groups is expected to modify its lipophilicity and basicity, which in turn influences its physicochemical and biological properties.

Chemical Structure:

-

IUPAC Name: 2-Methyl-4-(propylamino)aniline dihydrochloride

-

Synonyms: 2-Methyl-4-N-propyl-p-phenylenediamine dihydrochloride, N1-propyl-2-methylbenzene-1,4-diamine dihydrochloride

-

CAS Number: Not available. The CAS number for the parent compound, 2,5-diaminotoluene, is 95-70-5.[4]

-

Molecular Formula: C₁₀H₁₈Cl₂N₂

-

Molecular Weight: 237.17 g/mol

Predicted Physicochemical Properties

The physicochemical properties of 2-Methyl-4-N-propylbenzene-1,4-diamine;dihydrochloride are inferred from the known properties of 2,5-diaminotoluene dihydrochloride and other N-alkylated aromatic diamines.

| Property | Predicted Value/Characteristic | Rationale and Comparative Insights |

| Physical Appearance | White to off-white or light-colored crystalline solid. | Aromatic amine salts are typically crystalline solids.[5] The color may darken upon exposure to air and light due to oxidation, a common characteristic of phenylenediamines.[6][7] |

| Melting Point | Expected to be a distinct melting point, likely with decomposition. | The parent compound, 2,5-diaminotoluene, has a melting point of 64°C.[2] The dihydrochloride salt of 2,5-diaminotoluene has a reported melting point of 34-36°C.[1] N-alkylation can influence the melting point; for instance, N-isopropyl-N'-phenyl-p-phenylenediamine has a melting point of 72-76°C.[8] Therefore, the melting point of the target compound is likely to be in a similar range but would require experimental verification. |

| Solubility | Soluble in water, soluble in polar organic solvents like methanol and ethanol, and sparingly soluble in nonpolar organic solvents. | The dihydrochloride salt form significantly increases aqueous solubility compared to the free base due to its ionic nature.[1][5] The propyl group will slightly increase lipophilicity compared to the parent diamine. |

| pKa | Two pKa values are expected, corresponding to the two amino groups. | For the parent compound p-phenylenediamine, the pKa values for the conjugate acids are approximately 2.97 and 6.31.[9] The methyl group on the ring and the N-propyl group will influence the basicity of the amino groups due to their electron-donating effects.[10] |

| LogP (Octanol-Water Partition Coefficient) | The LogP of the free base is predicted to be higher than that of the parent diamine. | The addition of the propyl group increases the lipophilicity of the molecule. The LogP of the dihydrochloride salt will be significantly lower due to its ionic character. |

Analytical Characterization Methodologies

A multi-faceted analytical approach is essential for the comprehensive characterization of 2-Methyl-4-N-propylbenzene-1,4-diamine;dihydrochloride. This includes chromatographic techniques for separation and purity assessment, and spectroscopic methods for structural elucidation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for assessing the purity and stability of aromatic amines. An ion-pair reversed-phase HPLC method is particularly suitable for the analysis of the dihydrochloride salt.[11]

Experimental Protocol: Ion-Pair Reversed-Phase HPLC

-

Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.[12]

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[11]

-

Mobile Phase:

-

Aqueous Component (A): 20 mM phosphate buffer (pH 2.5) containing 5 mM 1-hexanesulfonic acid sodium salt (as an ion-pairing agent).[11]

-

Organic Component (B): Methanol or acetonitrile.

-

-

Elution: An isocratic elution with a mixture such as 65:35 (A:B) can be a good starting point.[11] The gradient may need to be optimized to achieve the best separation from any impurities.

-

Flow Rate: 1.0 mL/min.[11]

-

Column Temperature: 25°C.[11]

-

Detection: UV detection at 280 nm is a suitable wavelength for aromatic amines.[12]

-

Sample Preparation: Dissolve the compound in the mobile phase or a compatible solvent (e.g., water or methanol) to a known concentration (e.g., 1 mg/mL).

Causality Behind Experimental Choices:

-

Ion-Pairing Agent: The hexanesulfonic acid forms an ion pair with the protonated amine groups of the analyte. This neutralizes the charge and allows for better retention and separation on the nonpolar C18 stationary phase.

-

Acidic pH: The low pH of the mobile phase ensures that the amine groups are fully protonated, facilitating consistent ion-pairing.

-

UV Detection: The aromatic ring of the compound provides strong UV absorbance, making this a sensitive detection method.

Diagram of HPLC Workflow

Sources

- 1. Buy 2,5-Diaminotoluene dihydrochloride | 615-45-2 [smolecule.com]

- 2. Diaminotoluenes (EHC 74, 1987) [inchem.org]

- 3. Page loading... [wap.guidechem.com]

- 4. 2,5-Diaminotoluene | C7H10N2 | CID 7252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. ICSC 0805 - p-PHENYLENEDIAMINE [inchem.org]

- 7. p-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 8. 101-72-4 CAS MSDS (N-Isopropyl-N'-phenyl-1,4-phenylenediamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. tandfonline.com [tandfonline.com]

- 12. pubs.acs.org [pubs.acs.org]

Structural Nomenclature, Synonymy, and Analytical Characterization of CAS 2490407-02-6

Executive Summary

The compound 2-Methyl-4-N-propylbenzene-1,4-diamine dihydrochloride (CAS RN: 2490407-02-6) is a highly substituted para-phenylenediamine (PPD) derivative. Within the chemical and cosmetic industries, PPDs and para-toluenediamines (PTDs) serve as the foundational primary intermediates in oxidative hair dye formulations and as precursors in polymer synthesis [1]. However, the asymmetric substitution of this specific molecule—featuring both an aromatic methyl group and an aliphatic N-propyl chain—creates significant nomenclature ambiguity across chemical databases.

This technical guide deconstructs the structural synonymy of CAS 2490407-02-6, elucidates its mechanistic role in oxidative coupling, and provides self-validating experimental protocols for its synthesis and analytical characterization.

Deconstructing Nomenclature and Synonymy

The confusion surrounding the naming of this compound stems from the prioritization rules of IUPAC nomenclature versus traditional industry naming conventions. The core structure is a benzene ring containing two amino groups at the 1 and 4 positions (para-diamine).

-

IUPAC Prioritization: If the alkyl-substituted amine is designated as position 1 ( N1 ), the methyl group is located at position 3, and the primary amine is at position 4. This yields 3-Methyl-N1-propylbenzene-1,4-diamine .

-

Industry/Common Prioritization: If the primary amine is designated as position 1, the methyl group is at position 2 (ortho to the primary amine), and the propyl-substituted amine is at position 4. This yields 2-Methyl-4-N-propylbenzene-1,4-diamine .

Both names describe the exact same molecular entity. The addition of "dihydrochloride" indicates that both basic nitrogen atoms have been protonated to form a bench-stable salt, a critical requirement since free-base PPD derivatives undergo rapid auto-oxidation in ambient air [2].

Table 1: Synonym Cross-Reference for CAS 2490407-02-6

| Synonym / Identifier | Naming Convention / Source | Structural Rationale |

| 2-Methyl-4-N-propylbenzene-1,4-diamine dihydrochloride | Common / Industry Standard | Prioritizes the primary amine at C1; methyl is ortho (C2). |

| 3-Methyl-N1-propylbenzene-1,4-diamine dihydrochloride | IUPAC / CAS Index Name | Prioritizes the substituted secondary amine at C1. |

| 4-(propylamino)-2-methylaniline dihydrochloride | Traditional Aniline-based | Uses aniline as the parent scaffold; primary amine is C1. |

| N4-propyl-2-methylbenzene-1,4-diamine dihydrochloride | Alternative IUPAC | Explicitly locates the propyl group on the 4-position nitrogen. |

| CAS RN 2490407-02-6 | Chemical Abstracts Service | Unique registry identifier for the dihydrochloride salt . |

| CAS RN 1154319-26-2 | Chemical Abstracts Service | Unique registry identifier for the free base form. |

Chemical Role & Mechanistic Action: Oxidative Coupling

In application, 2-Methyl-4-N-propylbenzene-1,4-diamine acts as a "primary intermediate" in oxidative dye chemistry. The presence of the electron-donating methyl and N-propyl groups lowers the oxidation potential of the molecule compared to unsubstituted PPD, allowing it to react rapidly under mild alkaline conditions.

When exposed to an oxidizing agent (typically H2O2 in an ammoniacal medium), the molecule loses two electrons and two protons to form a highly electrophilic quinonediimine intermediate. This intermediate undergoes a nucleophilic attack by a "coupler" (e.g., resorcinol or meta-aminophenol) to form a binuclear leuco dye, which is subsequently oxidized again to form the final, highly conjugated indaniline or indo dye [3].

Fig 1. Oxidative coupling pathway of PPD derivatives forming indaniline dyes.

Experimental Protocols: Synthesis and Validation

To ensure scientific integrity, the following protocols outline a self-validating system for the synthesis and analytical verification of the compound.

Protocol A: Regioselective Synthesis

Direct alkylation of 2-methylbenzene-1,4-diamine typically results in a complex mixture of over-alkylated and regioisomeric products. To achieve absolute regiocontrol, a reductive amination approach starting from a nitroaniline precursor is required.

-

Reductive Amination:

-

Procedure: Dissolve 1.0 eq of 3-methyl-4-nitroaniline in 1,2-dichloroethane (DCE). Add 1.1 eq of propionaldehyde, followed by 1.5 eq of sodium triacetoxyborohydride (STAB). Stir at room temperature for 12 hours.

-

Causality: STAB is specifically chosen as the reducing agent because its mild hydride-donating capacity selectively reduces the iminium ion intermediate without reducing the nitro group.

-

-

Catalytic Hydrogenation:

-

Procedure: Isolate the N-propyl-3-methyl-4-nitroaniline intermediate. Dissolve in anhydrous ethanol and add 10% Pd/C catalyst (0.05 eq). Stir under a hydrogen atmosphere (1 atm) for 4 hours. Filter through Celite to remove the catalyst.

-

Causality: Pd/C provides quantitative reduction of the nitro group to the primary amine while leaving the newly formed N-alkyl bond intact.

-

-

Dihydrochloride Salt Formation:

-

Procedure: Transfer the ethanolic filtrate to a three-neck flask. Bubble anhydrous HCl gas through the solution at 0°C until precipitation is complete. Filter and wash with cold diethyl ether.

-

Causality: Isolating the dihydrochloride salt prevents the spontaneous auto-oxidation (formation of Bandrowski's base analogs) that plagues free-base PPDs [4], yielding a bench-stable analytical standard.

-

Protocol B: UHPLC-MS/MS Analytical Characterization

To validate the synthesized batch, Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is employed.

-

Sample Preparation: Dissolve 1 mg of the synthesized salt in 1 mL of LC-MS grade water containing 0.1% formic acid (FA) to ensure complete ionization.

-

Chromatographic Separation: Inject 2 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

-

Mass Spectrometry: Operate the ESI source in positive ion mode. The exact mass of the free base ( C10H16N2 ) is 164.13 Da. Monitor for the protonated precursor ion [M+H]+ at m/z 165.14 .

-

Validation: Confirm the structure via MS/MS fragmentation, looking for the characteristic loss of the propyl group (-42 Da, yielding m/z 123.1) and ammonia (-17 Da).

Fig 2. Step-by-step UHPLC-MS/MS analytical workflow for PPD derivative validation.

Toxicological and Regulatory Context

While 2-Methyl-4-N-propylbenzene-1,4-diamine is a highly effective dye precursor, researchers must handle it with strict adherence to safety protocols. Like all PPD derivatives, it is a recognized pro-hapten. In the absence of sufficient coupler concentrations during oxidation, PPD derivatives can auto-oxidize into trimeric structures (e.g., Bandrowski's base), which are potent skin sensitizers and suspected mutagens [4].

Regulatory bodies, including the European Commission's Scientific Committee on Consumer Safety (SCCS), strictly regulate the maximum allowable concentrations of PPDs in consumer products to mitigate the risk of allergic contact dermatitis [5]. When utilized in laboratory environments, the dihydrochloride salt mitigates airborne dust hazards compared to the free base, but rigorous PPE and local exhaust ventilation remain mandatory.

References

-

Da França, S. A., et al. "Types of Hair Dye and Their Mechanisms of Action." Cosmetics 2, no. 2 (2015): 110-126. Available at:[Link][1]

-

Meyer, A., and Fischer, K. "Oxidative transformation processes and products of para-phenylenediamine (PPD) and para-toluenediamine (PTD)—a review." Environmental Sciences Europe 27, no. 11 (2015). Available at:[Link][2]

-

Schuttelaar, M.-L. A., and Vogel, T. A. "Contact Allergy to Hair Dyes." Cosmetics 3, no. 3 (2016): 21. Available at:[Link][3]

-

Campaign for Safe Cosmetics. "P-Phenylenediamine." Safe Cosmetics Database. Available at:[Link][4]

-

Scientific Committee on Consumer Products (SCCP). "Opinion on p-Phenylenediamine." European Commission (2012). Available at:[Link][5]

Sources

An In-depth Technical Guide to the Synthesis and Inferred History of 2-Methyl-4-N-propylbenzene-1,4-diamine dihydrochloride

Introduction: The p-Phenylenediamine Family

p-Phenylenediamine (PPD) and its derivatives are a cornerstone of industrial organic chemistry, with a history stretching back to the 19th-century aniline dye revolution.[1] These aromatic amines are characterized by a benzene ring with two amino groups in the para position. The versatility of this chemical scaffold has led to its widespread use in a variety of applications, from hair dyes and temporary tattoos to the production of high-strength polymers like Kevlar and as antioxidants in the rubber industry.[1][2]

The subject of this guide, 2-Methyl-4-N-propylbenzene-1,4-diamine, is a substituted PPD. The addition of a methyl group to the benzene ring and a propyl group to one of the amino nitrogens modifies the compound's physical and chemical properties, such as its solubility, reactivity, and toxicological profile. Such modifications are common in the development of PPD derivatives to optimize their performance in specific applications.[3]

Postulated Synthesis of 2-Methyl-4-N-propylbenzene-1,4-diamine dihydrochloride

The synthesis of 2-Methyl-4-N-propylbenzene-1,4-diamine dihydrochloride can be logically deduced from standard organic chemistry reactions for preparing substituted aromatic amines. A common and efficient strategy involves a multi-step process starting from a readily available precursor, 2-methyl-4-nitroaniline.[4] This method offers a high degree of control over the final product's structure.

The overall synthesis can be broken down into two key transformations:

-

N-propylation of the amino group: The introduction of the propyl group onto the nitrogen atom of the primary amine.

-

Reduction of the nitro group: The conversion of the nitro group (-NO2) to a primary amine (-NH2).

Synthesis Pathway Overview

Caption: Postulated synthesis pathway for 2-Methyl-4-N-propylbenzene-1,4-diamine dihydrochloride.

Step-by-Step Experimental Protocols

The following protocols are generalized procedures based on established methods for the synthesis of analogous N-alkylated p-phenylenediamines.[5]

Step 1: N-propylation of 2-Methyl-4-nitroaniline

This step introduces the propyl group to the amino functionality of the starting material.

-

Materials:

-

2-Methyl-4-nitroaniline

-

Propyl bromide (or other suitable propylating agent)

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

A polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-4-nitroaniline in the chosen solvent.

-

Add the base to the solution. The choice of base will depend on the reactivity of the starting material and the desired reaction conditions.

-

Slowly add the propylating agent to the reaction mixture.

-

Heat the mixture to a temperature appropriate for the chosen solvent and reactants, and maintain the temperature until the reaction is complete (monitoring by thin-layer chromatography (TLC) is recommended).

-

After completion, cool the reaction mixture and pour it into water to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry. The crude N-propyl-2-methyl-4-nitroaniline can be purified by recrystallization.

-

Step 2: Reduction of N-propyl-2-methyl-4-nitroaniline

The nitro group is reduced to a primary amine in this step. Catalytic hydrogenation is a common and effective method.[6][7]

-

Materials:

-

N-propyl-2-methyl-4-nitroaniline

-

A suitable catalyst (e.g., 10% Palladium on carbon (Pd/C))

-

A solvent (e.g., ethanol, methanol, ethyl acetate)

-

Hydrogen gas source

-

-

Procedure:

-

Dissolve the N-propyl-2-methyl-4-nitroaniline in the chosen solvent in a hydrogenation vessel.

-

Add the catalyst to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure and stir the mixture vigorously at room temperature or with gentle heating.

-

Monitor the reaction by observing the uptake of hydrogen.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-Methyl-4-N-propylbenzene-1,4-diamine free base.

-

Step 3: Formation of the Dihydrochloride Salt

The free base is converted to its more stable dihydrochloride salt.

-

Materials:

-

Crude 2-Methyl-4-N-propylbenzene-1,4-diamine

-

A solution of hydrochloric acid (HCl) in a suitable solvent (e.g., ethanol, diethyl ether)

-

-

Procedure:

-

Dissolve the crude free base in a minimal amount of a suitable solvent.

-

Slowly add the HCl solution to the dissolved free base with stirring.

-

The dihydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Physicochemical Properties (Predicted)

The exact physicochemical properties of 2-Methyl-4-N-propylbenzene-1,4-diamine dihydrochloride are not extensively documented. However, we can predict its general characteristics based on its structure and data from similar compounds.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C10H18Cl2N2 |

| Appearance | Likely an off-white to light brown crystalline solid. |

| Solubility | Expected to be soluble in water and polar organic solvents like ethanol and methanol. |

| Stability | The dihydrochloride salt form is expected to be more stable and less prone to air oxidation than the free base. |

Historical Context and Potential Applications

The development of substituted p-phenylenediamines is historically linked to the advancement of dye chemistry and, later, the rubber and polymer industries.

Hair Dyes and Colorants

PPD and its derivatives are key components in permanent hair dyes.[1][3] They act as primary intermediates that, upon oxidation, couple with other compounds (couplers) to form a variety of colored molecules. The methyl and propyl substituents on the 2-Methyl-4-N-propylbenzene-1,4-diamine molecule would likely influence the final color produced. The development of new PPD derivatives has often been driven by the need for a wider range of colors and improved safety profiles, as PPD itself is a known skin sensitizer.[3][8]

Rubber and Polymer Industry

Derivatives of p-phenylenediamine are widely used as antioxidants and antiozonants in the rubber industry.[1][2][9] These compounds protect rubber from degradation by scavenging free radicals and reacting with ozone. The specific alkyl groups on the nitrogen atoms can influence the antioxidant's efficacy and its compatibility with the rubber matrix. It is plausible that 2-Methyl-4-N-propylbenzene-1,4-diamine could have been investigated for such applications.

Other Potential Uses

The versatile chemical nature of aromatic diamines means they can serve as building blocks in the synthesis of a wide range of more complex molecules, including pharmaceuticals, pigments, and photographic developers.[1]

Safety and Toxicology

P-phenylenediamine and many of its derivatives are known to be skin sensitizers and can cause allergic contact dermatitis.[1][10] It is reasonable to assume that 2-Methyl-4-N-propylbenzene-1,4-diamine would share this property. Therefore, appropriate personal protective equipment, including gloves and eye protection, should be used when handling this compound.

Conclusion

While the specific history of the discovery of 2-Methyl-4-N-propylbenzene-1,4-diamine dihydrochloride remains elusive, its chemical nature places it firmly within the well-established family of p-phenylenediamine derivatives. The logical and well-precedented synthetic pathways outlined in this guide provide a robust framework for its preparation in a laboratory setting. Its structural similarity to commercially significant compounds suggests potential applications in the dye and polymer industries. As with all substituted p-phenylenediamines, careful handling is warranted due to the potential for skin sensitization. Further research into this specific molecule could uncover unique properties and applications.

References

-

Wikipedia. p-Phenylenediamine. [Link]

-

ResearchGate. Synthesis route of 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline. [Link]

-

PrepChem.com. Synthesis of 2-methyl-4-nitroaniline. [Link]

-

Chemotechnique Diagnostics. N-Isopropyl-N-phenyl-4-phenylenediamine (IPPD). [Link]

-

MDPI. p-Phenylenediamine Derivatives in Tap Water: Implications for Human Exposure. [Link]

-

NICHEM Solutions. PPD to PTD: The Evolution of Safe Hair Dye Chemistry. [Link]

-

Organic Syntheses. n-PROPYLBENZENE. [Link]

-

European Commission. Opinion on N-Phenyl-p-phenylenediamine. [Link]

-

PMC. Beyond Substituted p-Phenylenediamine Antioxidants: Prevalence of Their Quinone Derivatives in PM2.5. [Link]

-

PMC. Benign synthesis of terpene-based 1,4-p-menthane diamine. [Link]

- Google Patents. EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.

-

Cosmetic Ingredient Review. Amended Safety Assessment of 2-Nitro-p-Phenylenediamine and 4-Nitro-o-Phenylenediamine as Used in Cosmetics. [Link]

-

European Annals of Allergy and Clinical Immunology. Cross-elicitation responses to 2-methoxymethyl- p-phenylenediamine in p-phenylenediamine highly allergic volunteers. [Link]

-

Safe Cosmetics. P-Phenylenediamine. [Link]

Sources

- 1. p-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. nichem.solutions [nichem.solutions]

- 4. Page loading... [guidechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. N1,N1-diethyl-2-methylbenzene-1,4-diamine synthesis - chemicalbook [chemicalbook.com]

- 7. EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine - Google Patents [patents.google.com]

- 8. eurannallergyimm.com [eurannallergyimm.com]

- 9. chemotechnique.se [chemotechnique.se]

- 10. safecosmetics.org [safecosmetics.org]

theoretical properties of 2-Methyl-4-N-propylbenzene-1,4-diamine;dihydrochloride

An In-depth Technical Guide to the Theoretical Properties of 2-Methyl-4-N-propylbenzene-1,4-diamine;dihydrochloride

Introduction

2-Methyl-4-N-propylbenzene-1,4-diamine, particularly in its more stable dihydrochloride salt form, is a substituted p-phenylenediamine derivative. This class of compounds serves as crucial intermediates in the synthesis of various industrial and pharmaceutical products, including dyes, polymers, and active pharmaceutical ingredients.[1] A thorough understanding of the theoretical properties of this molecule is paramount for researchers and drug development professionals to predict its behavior in chemical and biological systems, optimize synthesis and formulation processes, and guide further experimental investigation.

This technical guide provides a comprehensive overview of the predicted physicochemical, spectroscopic, and computational properties of 2-Methyl-4-N-propylbenzene-1,4-diamine;dihydrochloride. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document synthesizes information from computational predictions and data from structurally analogous compounds to construct a robust theoretical profile.

Molecular Structure and Core Chemical Identity

The foundational step in understanding the properties of a molecule is to define its structure. 2-Methyl-4-N-propylbenzene-1,4-diamine consists of a benzene ring substituted with a methyl group, a primary amine, and a secondary N-propylamine, arranged in a para-diamine configuration. The dihydrochloride salt form indicates that both nitrogen atoms are protonated, forming ammonium chlorides.

Caption: 2D Structure of 2-Methyl-4-N-propylbenzene-1,4-diamine;dihydrochloride.

Predicted Physicochemical Properties

The physicochemical properties of a compound govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various formulations. The properties for both the free base and the dihydrochloride salt are predicted below, drawing analogies from similar structures.[1][2]

Table 1: Predicted General and Physicochemical Properties

| Property | 2-Methyl-4-N-propylbenzene-1,4-diamine (Free Base) | 2-Methyl-4-N-propylbenzene-1,4-diamine;dihydrochloride | Rationale / Comparative Data Source |

| Molecular Formula | C₁₀H₁₆N₂ | C₁₀H₁₈Cl₂N₂ | Structural Definition |

| Molecular Weight | 164.25 g/mol | 237.17 g/mol | Calculated from Formula |

| Physical Appearance | Predicted: Colorless to yellow liquid/solid, darkens on air exposure | Predicted: White to off-white or light yellow crystalline solid | Analogy to p-phenylenediamines[1][3] |

| Solubility | Low solubility in water; soluble in organic solvents (e.g., ethanol, ether) | High solubility in water; low solubility in non-polar organic solvents | The ionic nature of the salt form significantly increases aqueous solubility.[1] |

| XLogP3 (Predicted) | ~1.9 | Not Applicable (ionic) | Prediction based on similar structures like N-ethyl-N-methyl-benzene-1,4-diamine (XLogP3 = 1.7).[2] |

| Topological Polar Surface Area (TPSA) | 38.3 Ų | 38.3 Ų (for the cation) | Calculated based on the free base structure. |

| Hydrogen Bond Donor Count | 2 | 3 | Based on N-H groups. |

| Hydrogen Bond Acceptor Count | 2 | 0 (N atoms are protonated) | Based on lone pairs on Nitrogen. |

| Rotatable Bond Count | 3 | 3 | C-C and C-N single bonds not in the ring. |

| pKa (Predicted) | pKa₁: ~6.0-6.5 (primary amine)pKa₂: ~3.0-3.5 (secondary amine) | Not Applicable | Analogy to 1,4-Diaminobenzene (pKa = 6.2).[3] The secondary amine's pKa is lower due to the electron-withdrawing nature of the protonated primary amine. |

Theoretical Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The predicted chemical shifts (δ) are relative to tetramethylsilane (TMS) and can vary based on the solvent used (e.g., D₂O or DMSO-d₆ for the dihydrochloride salt).

Table 2: Predicted ¹H and ¹³C NMR Data (for the Dihydrochloride Salt)

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

| Propyl -CH₃ | ~0.9 (triplet) | ~11-14 | Standard aliphatic region. |

| Propyl -CH₂- | ~1.6 (sextet) | ~20-24 | Aliphatic chain. |

| Propyl N-CH₂- | ~3.2 (triplet) | ~48-52 | Adjacent to a nitrogen atom, causing a downfield shift. |

| Ring -CH₃ | ~2.3 (singlet) | ~16-19 | Methyl group on the aromatic ring. |

| Aromatic -H | ~7.0 - 7.5 (multiplet) | ~115-140 | The exact shifts and splitting patterns depend on the substitution pattern. |

| -NH₃⁺ and -NH₂⁺- | ~7.5 - 10.0 (broad singlets) | Not Applicable | Protons on nitrogen are often broad and may exchange with solvent protons. |

Causality: The electron-withdrawing effect of the protonated amino groups in the dihydrochloride salt will deshield the aromatic protons, shifting them downfield compared to the free base.[4] The specific solvent can significantly influence the chemical shifts of the N-H protons.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted Key IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Ammonium) | 3200 - 2800 (broad) | N-H stretch |

| C-H (Aromatic) | 3100 - 3000 | C-H stretch |

| C-H (Aliphatic) | 2960 - 2850 | C-H stretch |

| C=C (Aromatic) | 1600 - 1450 | C=C ring stretch |

| N-H (Ammonium) | 1600 - 1500 | N-H bend |

Mass Spectrometry (MS)

For mass spectrometry analysis, the free base is typically analyzed. The molecular ion peak (M⁺) would be expected at m/z = 164. Key fragmentation patterns would likely involve the loss of the propyl group (M-43) and cleavage of the C-N bonds.

Proposed Synthesis Pathway

Understanding the synthetic route provides insight into potential impurities and the compound's stability. A common and effective method for synthesizing substituted p-phenylenediamines is through the reduction of a nitroaniline intermediate.

Caption: Proposed synthesis workflow via nitro-group reduction.

This two-step process involves the initial N-alkylation of 2-methyl-4-nitroaniline with a propyl halide, followed by the catalytic hydrogenation or chemical reduction of the nitro group to a primary amine.[2][6] The final dihydrochloride salt is then formed by treating the free base with concentrated hydrochloric acid. This method is generally high-yielding and provides good control over the final product structure.

Computational Analysis Workflow

To gain deeper insights into the electronic structure and reactivity, computational chemistry methods such as Density Functional Theory (DFT) are invaluable.[7][8]

Caption: General workflow for DFT-based computational analysis.

A typical workflow involves:

-

Structure Input : A 3D model of the molecule (in its free base form) is created.

-

Geometry Optimization : A quantum mechanical calculation (e.g., using the B3LYP functional with a 6-31G* basis set) is performed to find the most stable 3D arrangement of the atoms.

-

Frequency Calculation : This step confirms that the optimized structure is a true energy minimum and can be used to predict theoretical vibrational frequencies, which can be compared to experimental IR data.

-

Electronic Property Calculation : From the optimized geometry, properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated. The HOMO-LUMO gap is an indicator of chemical reactivity. The Molecular Electrostatic Potential (MEP) map can also be generated to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

-

Data Analysis : The computational data is analyzed to predict sites of reactivity, interpret spectroscopic data, and understand the molecule's electronic nature.[7]

Conclusion

This technical guide provides a detailed theoretical framework for understanding the properties of 2-Methyl-4-N-propylbenzene-1,4-diamine;dihydrochloride. By leveraging computational predictions and making informed comparisons with structurally related compounds, we have established a comprehensive profile of its expected physicochemical and spectroscopic characteristics. The proposed synthetic route and computational workflow offer practical guidance for its preparation and further in-silico investigation. This foundational knowledge is critical for scientists and researchers, enabling more efficient experimental design and accelerating the development of new materials and therapeutics.

References

- Cheméo. (n.d.). Chemical Properties of 2-Methylbenzene-1,4-diamine, N1,N4-bis(pentafluoropropionyl)-.

- Hertkorn, N., et al. (2013).

- BenchChem. (2025). A Technical Guide to the Physical Properties of N-ethyl-N-methyl-benzene-1,4-diamine.

-

PubChem. (n.d.). 2-Methyl-4-propylhexane-1,6-diamine. National Center for Biotechnology Information. Retrieved from [Link]

- BenchChem. (2025). A Technical Guide to N-ethyl-N-methyl-benzene-1,4-diamine: Properties, Synthesis, and Applications.

- Gilman, H., & Catlin, W. E. (1925). n-PROPYLBENZENE. Organic Syntheses, 4, 59.

- BenchChem. (2025). Spectroscopic and Synthetic Profile of N-ethyl-N-methyl-benzene-1,4-diamine: A Technical Guide.

- ResearchGate. (n.d.). Synthesis of n-propylbenzene.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

- Google Patents. (n.d.). CN103626664B - Method for synthesizing 2-methyl-1,2-propane diamine.

-

PubChem. (n.d.). 1,4-Diaminobenzene dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.).

-

SIELC Technologies. (2018, February 16). N4,N4-Diethyl-2-methylbenzene-1,4-diamine hydrochloride. Retrieved from [Link]

- Asian Research Association. (2025, March 30). Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biological Activities of 2-[1-(2, 4-dichlorobenzyl)-1H-indazol-3-yl] Propan-2-ol as an Anticonvulsant Drug.

- CUNY Academic Works. (2021, December 8). QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOUNDS.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1,4-Diaminobenzene dihydrochloride | C6H10Cl2N2 | CID 12205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. kgroup.du.edu [kgroup.du.edu]

- 6. N1,N1-diethyl-2-methylbenzene-1,4-diamine synthesis - chemicalbook [chemicalbook.com]

- 7. Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biological Activities of 2-[1-(2, 4-dichlorobenzyl)-1H-indazol-3-yl] Propan-2-ol as an Anticonvulsant Drug | International Research Journal of Multidisciplinary Technovation [journals.asianresassoc.org]

- 8. academicworks.cuny.edu [academicworks.cuny.edu]

Strategic Research Vectors for 2-Methyl-4-N-propylbenzene-1,4-diamine Dihydrochloride: A Next-Generation PPD Analog

Executive Summary & Chemical Profiling

The compound 2-Methyl-4-N-propylbenzene-1,4-diamine dihydrochloride (CAS 2490407-02-6)[1] represents a highly specialized, substituted analog of para-phenylenediamine (PPD). Standard PPDs are ubiquitous in industrial applications, functioning as primary intermediates in oxidative hair dyes, antiozonants in elastomer manufacturing, and chromogenic developers[2][3]. However, unsubstituted PPDs and their legacy derivatives (such as 6PPD) are currently facing severe regulatory scrutiny due to human skin sensitization[4] and extreme environmental toxicity profiles (e.g., the 6PPD-quinone crisis in aquatic ecosystems)[3].

This technical guide explores the potential research vectors for 2-Methyl-4-N-propylbenzene-1,4-diamine dihydrochloride. The rationale for investigating this specific molecule lies in its structural modifications:

-

Ortho-Methyl Substitution: Provides steric hindrance during enzymatic or environmental oxidation, potentially altering the stability and toxicity of its quinone degradation products.

-

N-Propyl Alkylation: Increases the molecular weight and lipophilicity (LogP) compared to standard PPD, which is hypothesized to reduce percutaneous absorption—the primary driver of immunological sensitization[4].

-

Dihydrochloride Salt Formulation: Ensures high aqueous solubility and prevents premature auto-oxidation during storage, a critical requirement for formulation stability.

Vector I: Low-Sensitization Oxidative Hair Dyes

Causality & Mechanism

In permanent hair coloring, PPD acts as a primary intermediate. Under alkaline conditions with hydrogen peroxide, it oxidizes into a highly reactive quinonediimine, which then couples with a secondary intermediate (e.g., resorcinol) to form a large, colored indoaniline polymer trapped within the hair shaft[4]. The clinical challenge is that unreacted PPD easily penetrates the stratum corneum, binding to dendritic cells and triggering allergic contact dermatitis.

By utilizing 2-Methyl-4-N-propylbenzene-1,4-diamine, researchers can exploit the N-propyl group's added steric bulk to decrease the diffusion coefficient across the skin barrier, while maintaining sufficient oxidative reactivity to form vibrant indoaniline dyes.

Pathway of oxidative coupling from primary intermediate to indoaniline dye.

Self-Validating Protocol: In Vitro Skin Permeation (Franz Diffusion Cell)

To validate the reduced sensitization potential, a rigorous percutaneous absorption assay must be conducted.

Step-by-Step Methodology:

-

Skin Preparation: Harvest porcine ear skin (a validated human skin proxy). Dermatomize to a thickness of 400 µm.

-

Barrier Integrity Validation (Control Step): Mount the skin on a Franz diffusion cell. Measure Transepidermal Water Loss (TEWL). Causality: Discard any skin disk with a TEWL > 15 g/m²/h to ensure the barrier is intact, preventing false-positive permeation data.

-

Receptor Fluid Optimization: Fill the receptor chamber with Phosphate-Buffered Saline (PBS) supplemented with 1% Bovine Serum Albumin (BSA). Causality: The N-propyl group makes the target molecule lipophilic. Without BSA, the fluid would saturate quickly, artificially halting permeation (false negative).

-

Application: Apply 20 mg/cm² of a standard oxidative dye formulation containing 2% 2-Methyl-4-N-propylbenzene-1,4-diamine dihydrochloride.

-

Sampling & Quantification: Extract 200 µL of receptor fluid at 0, 2, 4, 8, and 24 hours. Analyze via HPLC-UV/MS against a standard PPD control formulation.

Experimental workflow for evaluating percutaneous absorption via Franz Cell.

Vector II: Eco-Benign Elastomer Antiozonants

Causality & Mechanism

The global rubber industry relies on PPD derivatives (like 6PPD) as antiozonants. These molecules migrate ("bloom") to the surface of tires and scavenge ozone, forming a protective film[3]. However, the ozonolysis of 6PPD produces 6PPD-quinone, a highly water-soluble compound that causes acute mortality in coho salmon at concentrations below 100 ng/L[2][3].

Research into 2-Methyl-4-N-propylbenzene-1,4-diamine is critical here. The hypothesis is that the shorter N-propyl chain and the ortho-methyl steric hindrance will alter the degradation pathway, preventing the formation of the specific toxic quinone stereochemistry that binds to aquatic biological receptors, while still effectively scavenging ozone.

Mechanism of elastomer protection and subsequent environmental degradation.

Self-Validating Protocol: Accelerated Ozone Aging & Aquatic Toxicity

Step-by-Step Methodology:

-

Matrix Formulation: Compound Styrene-Butadiene Rubber (SBR) with 2 phr (parts per hundred rubber) of the target compound. Causality: Omit secondary protective waxes from the formulation. Waxes create a physical barrier against ozone; removing them isolates the pure chemical scavenging efficacy of the PPD analog.

-

Accelerated Aging: Place vulcanized SBR strips in an ozone chamber (50 pphm O₃, 40°C, 20% dynamic strain) for 72 hours.

-

Efficacy Validation (Control Step): Compare crack formation against an unprotected SBR control. The protocol is validated if the unprotected control fails within 12 hours.

-

Leachate Generation: Wash the aged SBR strips in simulated environmental water (pH 7.0) for 24 hours to extract degradation quinones.

-

OECD 203 Aquatic Toxicity Screening: Expose juvenile Oncorhynchus mykiss (rainbow trout) to the leachate for 96 hours. Monitor for acute mortality to confirm the absence of the "6PPD-quinone effect."

Quantitative Data Summary

To guide formulation and environmental modeling, the theoretical and empirical parameters of 2-Methyl-4-N-propylbenzene-1,4-diamine must be benchmarked against industry standards.

| Compound | Molecular Weight (Free Base) | Est. LogP | Skin Penetration Potential | Aquatic Toxicity of Quinone (LC50) | Primary Target Application |

| Standard PPD | 108.14 g/mol | 0.26 | High | Low | Legacy Hair Dyes |

| 6PPD | 268.40 g/mol | 4.68 | Low | Extreme (< 100 ng/L) | Legacy Tire Antiozonant |

| 2-Methyl-4-N-propylbenzene-1,4-diamine | 164.25 g/mol | ~1.85 | Low-Moderate | Target Research Area | Next-Gen Dual-Use Analog |

Table 1: Comparative physicochemical and toxicological profiling of PPD derivatives.

References

-

ChemSrc. "2-Methyl-4-N-propylbenzene-1,4-diamine;dihydrochloride (CAS 2490407-02-6)." Chemical Substance Information. URL:[Link]

-

ACS Sustainable Chemistry & Engineering (2023). "Small Molecule Para-Phenylenediamine Analogues with Enhanced Oxidation Potential as Viable Permanent Hair Dyes." URL:[Link]

-

Department of Toxic Substances Control (2023). "Technical Document for the Proposal to Add para-Phenylenediamine Derivatives to the Candidate Chemicals List." State of California. URL:[Link]

-

MDPI (2024). "A Review of N-(1,3-Dimethylbutyl)-N′-phenyl-p-Phenylenediamine (6PPD) and Its Derivative 6PPD-Quinone in the Environment." Toxics. URL:[Link]

Sources

Strategic Utilization and Commercial Sourcing of 2-Methyl-4-N-propylbenzene-1,4-diamine Dihydrochloride

Executive Summary & Structural Rationale

In modern drug discovery and advanced materials science, substituted p-phenylenediamines serve as privileged scaffolds. Specifically, 2-Methyl-4-N-propylbenzene-1,4-diamine dihydrochloride (also indexed as 3-Methyl-N1-propylbenzene-1,4-diamine dihydrochloride) has emerged as a highly versatile building block.

The strategic value of this molecule lies in its precise substitution pattern. The ortho-methyl group introduces a critical steric clash that restricts the dihedral angle between the central phenyl ring and any attached pharmacophore (such as a pyrimidine ring in kinase inhibitors). This conformational locking reduces the entropic penalty upon target binding, thereby increasing binding affinity. Concurrently, the N-propyl group modulates lipophilicity to enhance passive cellular permeability while maintaining sufficient flexibility to occupy hydrophobic pockets within a target protein's active site.

Commercial Availability and Physicochemical Profile

Procuring high-quality intermediates is the first step in ensuring reproducible synthetic workflows. The free base of this compound is highly electron-rich and prone to rapid aerobic oxidation, forming radical cations (Wurster's salts) and subsequent quinone diimines. This degradation pathway leads to the formation of dark, insoluble polymeric impurities.

To circumvent this, the commercial supply chain predominantly provides the compound as a dihydrochloride salt . Protonation of the amine functionalities drastically lowers the HOMO (Highest Occupied Molecular Orbital) energy level, rendering the molecule stable against oxidation and ensuring long-term shelf stability.

The compound is commercially available from specialized chemical vendors, supporting both milligram-scale discovery and kilogram-scale process chemistry.

Table 1: Commercial and Physicochemical Specifications

| Parameter | Specification / Detail |

| Chemical Name | 2-Methyl-4-N-propylbenzene-1,4-diamine dihydrochloride |

| Synonyms | 3-Methyl-N1-propylbenzene-1,4-diamine dihydrochloride |

| CAS Registry Number (Salt) | 2490407-02-6[1] |

| CAS Registry Number (Base) | 1154319-26-2[2] |

| Molecular Formula | C10H16N2 · 2HCl |

| Molecular Weight | 237.17 g/mol (Salt) / 164.25 g/mol (Base)[3] |

| Commercial Suppliers | 4[4], 5[5], 6[6] |

| Hazard Classification | Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A[2] |

Mechanistic Role in Targeted Therapeutics

In oncology and immunology, N-alkyl-p-phenylenediamines are frequently utilized to synthesize ATP-competitive kinase inhibitors. The primary amine typically acts as the attachment point to the core hinge-binding motif (e.g., aminopyrimidine), while the N-propyl group extends into the solvent-exposed region or a secondary hydrophobic pocket.

Fig 1: RTK signaling cascade and the targeted intervention point of phenylenediamine inhibitors.

Advanced Experimental Protocols: Chemoselective N-Arylation

When utilizing the dihydrochloride salt in synthesis, the free base must be generated in situ to prevent oxidative degradation. The following protocol outlines a self-validating system for the chemoselective coupling of the primary amine over the secondary N-propyl amine.

Methodological Workflow

Fig 2: Self-validating synthetic workflow for the chemoselective functionalization of the diamine.

Step-by-Step Protocol & Causality

-

Inert Atmosphere Preparation: Flame-dry a Schlenk flask and purge with Argon. Causality: Complete exclusion of oxygen is mandatory the moment the free base is generated to prevent quinone diimine formation.

-

Reagent Loading: Add 2-Methyl-4-N-propylbenzene-1,4-diamine dihydrochloride (1.0 eq) and the target heteroaryl electrophile (e.g., a chloropyrimidine) (1.05 eq). Suspend in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF provides high solubility for both the polar salt and the organic electrophile, facilitating a homogeneous reaction immediately upon base addition.

-

Controlled Neutralization: Cool the suspension to 0 °C. Dropwise add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: Exactly 2.0 eq of DIPEA neutralizes the two HCl equivalents, liberating the free base in the presence of the electrophile. The remaining 1.0 eq acts as the acid scavenger for the subsequent SNAr reaction. Cooling minimizes any exothermic degradation.

-

Thermal Activation: Heat the mixture to 80 °C for 4 hours. Causality: The primary amine (sterically hindered by the ortho-methyl) requires thermal activation to attack the electrophile. The secondary N-propyl amine is significantly less nucleophilic due to the combined steric bulk of the propyl chain and the phenyl ring, ensuring high chemoselectivity at the primary amine.

-

Self-Validating System (In-Process Control): Quench a 10 µL aliquot into a biphasic mixture of EtOAc and saturated aqueous NaHCO₃. Analyze the organic layer via LC-MS. Validation: The protocol is validated when the starting material mass (m/z 165.1 [M+H]⁺) disappears and the specific product mass appears without the presence of the +14 Da oxidation byproduct, confirming the efficacy of the in situ free-basing and the precise DIPEA stoichiometry.

References

-

[3] Chem960. "3-Methyl-n1-propylbenzene-1,4-diamine (CAS: 1154319-26-2)". Available at:

-

[2] NextSDS. "3-methyl-N1-propylbenzene-1,4-diamine — Chemical Substance Information". Available at:

-

[4] BLD Pharm. "3-Methyl-N1-propylbenzene-1,4-diamine dihydrochloride". Available at:

-

[5] AK Scientific. "1154319-26-2 3-Methyl-n1-propylbenzene-1,4-diamine". Available at:

-

[1] ChemSrc. "2-Methyl-4-N-propylbenzene-1,4-diamine;dihydrochloride (CAS: 2490407-02-6)". Available at:

-

[6] Bide Pharm. "3-Methyl-N1-propylbenzene-1,4-diamine dihydrochloride". Available at:

Sources

- 1. 2490407-02-6_CAS号:2490407-02-6_2-Methyl-4-N-propylbenzene-1,4-diamine;dihydrochloride - 化源网 [chemsrc.com]

- 2. nextsds.com [nextsds.com]

- 3. 1154319-26-2化工百科 – 960化工网 [m.chem960.com]

- 4. 1515329-59-5|6-Methyl-1-n-(2-methylpropyl)benzene-1,2-diamine|BLD Pharm [bldpharm.com]

- 5. 1154319-26-2 3-Methyl-n1-propylbenzene-1,4-diamine AKSci 9139DX [aksci.com]

- 6. CAS:148-71-0, N1,N1-Diethyl-3-methylbenzene-1,4-diamine-毕得医药 [bidepharm.com]

Synthesis and Purification Protocol for 2-Methyl-4-N-propylbenzene-1,4-diamine Dihydrochloride

Executive Summary

2-Methyl-4-N-propylbenzene-1,4-diamine is an asymmetric, highly functionalized phenylenediamine derivative. Compounds within this structural class are critical building blocks in the synthesis of advanced oxidative dyes, specialized photographic developers, and active pharmaceutical ingredients (APIs). This application note details a robust, two-step, highly regioselective synthesis protocol to yield the target compound as a bench-stable dihydrochloride salt.

Strategic Rationale & Causality (E-E-A-T)

As a Senior Application Scientist, it is crucial to understand why a specific synthetic route is chosen over seemingly simpler alternatives. Every step in this protocol is designed as a self-validating system to ensure maximum yield, purity, and stability.

The Challenge of Direct Alkylation

A naive retrosynthetic approach might suggest the direct reductive amination of 2-methylbenzene-1,4-diamine with propionaldehyde. However, this route is fundamentally flawed. The lack of orthogonal reactivity between the two primary amines inevitably leads to intractable mixtures of mono-, di-, and over-alkylated products, requiring tedious chromatographic separation.

The SNAr Advantage

To achieve absolute regioselectivity, this protocol leverages a Nucleophilic Aromatic Substitution (SNAr) strategy starting from 4-fluoro-2-methyl-1-nitrobenzene (CAS 446-33-3)[1]. The fluorine atom is highly electronegative, enhancing the electrophilicity of the C4 carbon. Concurrently, the strongly electron-withdrawing nitro group at the para position stabilizes the resulting anionic Meisenheimer complex[2],[3]. This synergistic electronic effect allows n-propylamine to displace the fluoride with 100% regioselectivity and near-quantitative yield[4].

Reduction and Oxidative Stabilization

The intermediate nitroaniline is subsequently reduced using catalytic hydrogenation (H 2 , Pd/C). Unlike dissolving metal reductions (e.g., Fe/HCl or SnCl 2 ), catalytic hydrogenation generates no heavy metal byproducts, simplifying purification and preventing metal-catalyzed auto-oxidation of the product.

Because electron-rich phenylenediamines rapidly oxidize in air to form dark, polymeric quinonediimines, the free base is immediately trapped as a dihydrochloride salt. Protonation of both amines drastically lowers the Highest Occupied Molecular Orbital (HOMO) energy of the molecule, conferring indefinite bench stability.

Reaction Workflows and Mechanistic Logic

Figure 1: Two-step synthesis workflow for 2-Methyl-4-N-propylbenzene-1,4-diamine dihydrochloride.

Figure 2: Mechanistic rationale for the regioselective SNAr of 4-fluoro-2-methyl-1-nitrobenzene.

Quantitative Data & Stoichiometry

Table 1: Reagent Stoichiometry for Step 1 (SNAr)

| Reagent | MW ( g/mol ) | Equivalents | Amount (10g scale) | Role |

|---|---|---|---|---|

| 4-Fluoro-2-methyl-1-nitrobenzene | 155.13 | 1.0 | 10.0 g | Starting Material |

| n-Propylamine | 59.11 | 1.5 | 5.7 g (8.0 mL) | Nucleophile |

| Potassium Carbonate (K 2 CO 3 ) | 138.21 | 2.0 | 17.8 g | Acid Scavenger | | N,N-Dimethylformamide (DMF) | 73.09 | 10 vol | 100 mL | Polar Aprotic Solvent |

Table 2: Reagent Stoichiometry for Step 2 (Reduction & Salt Formation)

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

|---|---|---|---|---|

| N-Propyl-3-methyl-4-nitroaniline | 194.23 | 1.0 | 10.0 g | Intermediate |

| 10% Palladium on Carbon (Pd/C) | - | 0.05 (Pd) | 1.0 g | Hydrogenation Catalyst |

| Hydrogen Gas (H 2 ) | 2.02 | Excess | Balloon (1 atm) | Reducing Agent | | Methanol (MeOH) | 32.04 | 10 vol | 100 mL | Solvent | | 4.0 M HCl in Dioxane | 36.46 | 3.0 | 38.6 mL | Salt Former |

Table 3: Expected Analytical Profile

| Technique | Expected Readout / Characteristic |

|---|---|

| Appearance | Off-white to pale pink crystalline powder (Dihydrochloride) |

| 1 H NMR (D 2 O, 400 MHz) | δ 7.40 (d, 1H), 7.35 (s, 1H), 7.28 (d, 1H), 3.20 (t, 2H), 2.35 (s, 3H), 1.65 (m, 2H), 0.95 (t, 3H) | | LC-MS (ESI+) | m/z calculated for C 10 H 17 N 2 [M+H] + : 165.14; Found: 165.1 |

Detailed Experimental Protocols

Step 1: Synthesis of N-Propyl-3-methyl-4-nitroaniline

-

Preparation: Charge a 250 mL round-bottom flask equipped with a magnetic stir bar with 4-fluoro-2-methyl-1-nitrobenzene (10.0 g, 64.4 mmol).

-

Solvation: Add 100 mL of anhydrous DMF to the flask and stir until the starting material is fully dissolved.

-

Reagent Addition: Add finely powdered anhydrous K 2 CO 3 (17.8 g, 128.8 mmol) followed by the dropwise addition of n-propylamine (8.0 mL, 96.6 mmol).

-

Reaction: Attach a reflux condenser and heat the suspension to 70 °C in an oil bath. Stir vigorously for 6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 3:1); the starting material spot should completely disappear.

-

Workup: Cool the reaction mixture to room temperature and pour it into 400 mL of ice-water. Extract the aqueous layer with Ethyl Acetate (3 × 150 mL).

-

Washing: Wash the combined organic layers with 5% aqueous LiCl (3 × 100 mL) to remove residual DMF, followed by a final wash with saturated brine (100 mL).

-

Isolation: Dry the organic phase over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure to yield N-propyl-3-methyl-4-nitroaniline as a vibrant orange/yellow solid. Use directly in the next step without further purification.

Step 2: Synthesis of 2-Methyl-4-N-propylbenzene-1,4-diamine Dihydrochloride

-

Preparation: Dissolve the N-propyl-3-methyl-4-nitroaniline intermediate (10.0 g, 51.5 mmol) in 100 mL of HPLC-grade Methanol in a 250 mL two-neck round-bottom flask.

-

Catalyst Addition: Caution: Pd/C is highly pyrophoric when dry. Purge the flask with Nitrogen gas for 5 minutes. Carefully add 10% Pd/C (1.0 g) to the solution under a steady stream of Nitrogen.

-

Hydrogenation: Evacuate the flask and backfill with Hydrogen gas three times. Attach a Hydrogen balloon (1 atm) and stir the mixture vigorously at room temperature for 4 hours. The vibrant yellow color will fade to a pale, almost colorless solution as the nitro group is reduced.

-

Filtration: Purge the system with Nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Critical Step: Perform this filtration swiftly and minimize exposure to air, as the free base phenylenediamine is highly prone to auto-oxidation.

-

Salt Formation: Transfer the filtrate to a clean flask and cool to 0 °C in an ice bath. Slowly add 4.0 M HCl in Dioxane (38.6 mL, 154.5 mmol) dropwise. A dense, off-white precipitate will form immediately.

-

Isolation: Stir the suspension for 1 hour at room temperature to ensure complete precipitation. Filter the dihydrochloride salt using a Büchner funnel, wash generously with cold diethyl ether (2 × 50 mL), and dry under high vacuum overnight to afford the pure 2-Methyl-4-N-propylbenzene-1,4-diamine dihydrochloride.

References

-

The Role of 5-Fluoro-2-nitrotoluene in Modern Organic Synthesis NBInno URL:[Link]

-

Mechanisms of Nucleophilic Aromatic Substitution in Substituted Toluenes Vedantu Chemistry URL: [Link]

Sources

Application Notes and Protocols for the Laboratory Preparation of 2-Methyl-4-N-propylbenzene-1,4-diamine;dihydrochloride

This document provides a comprehensive guide for the laboratory synthesis of 2-Methyl-4-N-propylbenzene-1,4-diamine dihydrochloride. The protocols and accompanying notes are designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a detailed rationale for the chosen methodologies. The synthesis is presented as a multi-step process, beginning with the selective N-propylation of 2-methyl-4-nitroaniline, followed by the reduction of the nitro group, and concluding with the formation of the dihydrochloride salt.

Introduction and Significance

Substituted p-phenylenediamines are a class of compounds with significant industrial and pharmaceutical relevance. They are key precursors in the synthesis of various dyes, polymers, and are often investigated as antioxidants.[1] The title compound, 2-Methyl-4-N-propylbenzene-1,4-diamine, is a specific derivative with potential applications as a building block in medicinal chemistry and materials science. The dihydrochloride salt form is often preferred for its improved stability and solubility in aqueous media, which is advantageous for subsequent reactions and biological assays.[2]

This guide provides a reliable and reproducible method for the preparation of this compound, emphasizing safety, purity, and characterization.

Overall Synthetic Workflow

The synthesis of 2-Methyl-4-N-propylbenzene-1,4-diamine dihydrochloride is achieved through a two-step reaction sequence followed by salt formation. The overall workflow is depicted below.

Caption: Mechanism of reductive amination.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) |

| 2-Methyl-4-nitroaniline | C₇H₈N₂O₂ | 152.15 | 5.00 g | 32.86 |

| Propionaldehyde | C₃H₆O | 58.08 | 2.86 mL | 39.43 |

| Sodium triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 8.35 g | 39.43 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

Experimental Protocol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (32.86 mmol) of 2-methyl-4-nitroaniline in 100 mL of dichloromethane.

-

Addition of Aldehyde: To the stirred solution, add 2.86 mL (39.43 mmol) of propionaldehyde.

-

Addition of Reducing Agent: Carefully add 8.35 g (39.43 mmol) of sodium triacetoxyborohydride to the mixture in portions over 10-15 minutes. The reaction is exothermic, and the addition should be controlled to maintain a gentle reaction.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot indicates the completion of the reaction.

-

Work-up:

-

Quench the reaction by slowly adding 50 mL of saturated sodium bicarbonate solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude N-propyl-2-methyl-4-nitroaniline can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. [3][4]

PART 2: Synthesis of 2-Methyl-4-N-propylbenzene-1,4-diamine (Final Product Free Base)

The second step is the reduction of the nitro group of the intermediate to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation, using hydrogen gas and a palladium on carbon (Pd/C) catalyst. [5]This method is generally high-yielding and the only byproduct is water.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) |

| N-Propyl-2-methyl-4-nitroaniline | C₁₀H₁₄N₂O₂ | 194.23 | 4.00 g | 20.60 |

| 10% Palladium on Carbon (Pd/C) | - | - | 0.40 g | - |

| Methanol | CH₃OH | 32.04 | 80 mL | - |

| Hydrogen Gas | H₂ | 2.02 | Balloon or Parr shaker | - |

| Celite® | - | - | As needed | - |

Experimental Protocol

-

Reaction Setup: To a 250 mL hydrogenation flask, add a solution of 4.00 g (20.60 mmol) of N-propyl-2-methyl-4-nitroaniline in 80 mL of methanol.

-

Addition of Catalyst: Carefully add 0.40 g of 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker or set up with a hydrogen balloon). Evacuate the flask and backfill with hydrogen gas three times. Pressurize the vessel to 50 psi (or maintain a hydrogen balloon atmosphere) and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen or by TLC until the starting material is completely consumed (typically 4-6 hours).

-

Work-up:

-

Carefully vent the hydrogen and purge the flask with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (3 x 20 mL).

-

Combine the filtrates and concentrate under reduced pressure to yield the crude 2-Methyl-4-N-propylbenzene-1,4-diamine as an oil or a low-melting solid. The product is often used in the next step without further purification.

-

PART 3: Preparation of 2-Methyl-4-N-propylbenzene-1,4-diamine;dihydrochloride

The final step is the formation of the dihydrochloride salt to improve the stability and handling of the diamine. This is achieved by treating the free base with hydrochloric acid. [2]

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity |

| 2-Methyl-4-N-propylbenzene-1,4-diamine | C₁₀H₁₆N₂ | 164.25 | ~3.38 g (from previous step) |

| Concentrated Hydrochloric Acid (37%) | HCl | 36.46 | ~4 mL |

| Ethanol | C₂H₅OH | 46.07 | 50 mL |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed |

Experimental Protocol

-

Dissolution: Dissolve the crude 2-Methyl-4-N-propylbenzene-1,4-diamine in 50 mL of ethanol in a 100 mL Erlenmeyer flask.

-

Acidification: Cool the solution in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic to litmus paper (approximately 4 mL). A precipitate should form.

-

Crystallization: Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Isolation: Collect the white to off-white solid by vacuum filtration.

-

Washing: Wash the solid with a small amount of cold diethyl ether to remove any residual impurities.

-

Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

Expected NMR Data

N-Propyl-2-methyl-4-nitroaniline (Intermediate)

-

¹H NMR (CDCl₃, 400 MHz): δ 7.9-8.1 (m, 2H, Ar-H), 6.7 (d, 1H, Ar-H), 4.5-5.0 (br s, 1H, NH), 3.1-3.3 (t, 2H, N-CH₂), 2.2 (s, 3H, Ar-CH₃), 1.6-1.8 (m, 2H, CH₂-CH₃), 0.9-1.1 (t, 3H, CH₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ 148.5, 138.0, 126.5, 125.0, 112.0, 110.0, 46.0, 22.5, 17.5, 11.5.

2-Methyl-4-N-propylbenzene-1,4-diamine;dihydrochloride (Final Product)

-

¹H NMR (D₂O, 400 MHz): δ 7.2-7.4 (m, 3H, Ar-H), 3.2-3.4 (t, 2H, N-CH₂), 2.3 (s, 3H, Ar-CH₃), 1.6-1.8 (m, 2H, CH₂-CH₃), 0.9-1.1 (t, 3H, CH₃). (Note: Amine protons may exchange with D₂O).

-

¹³C NMR (D₂O, 101 MHz): δ 140.0, 130.0, 125.0, 122.0, 120.0, 118.0, 48.0, 22.0, 17.0, 11.0.

Note: Predicted NMR data is based on analogous structures and may vary slightly based on experimental conditions. [6][7]

Safety and Handling

-

2-Methyl-4-nitroaniline: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. [8]Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

-

Propionaldehyde: Highly flammable liquid and vapor. Harmful if swallowed. Causes serious eye irritation.

-

Sodium triacetoxyborohydride: Reacts with water to produce flammable gases. Causes severe skin burns and eye damage. Handle in a dry environment.

-

Palladium on Carbon: Flammable solid. May be pyrophoric. Handle under an inert atmosphere.

-

Substituted Phenylenediamines: Can be skin sensitizers and may cause allergic reactions. [9]Handle with care, avoiding skin contact.

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

- Touchette, K. M. Reductive Amination: A Remarkable Experiment for the Organic Laboratory.

- AK Scientific, Inc. Safety Data Sheet for 4-Nitro-m-phenylenediamine.

- Organic Chemistry Tutor.

- Gao, F., et al. Protonated N-Alkyl-2-nitroanilines Undergo Intramolecular Oxidation of the Alkyl Chain upon Collisional Activation. Journal of the American Society for Mass Spectrometry2012, 23 (1), 133-141.

- BenchChem.

- Wikipedia.

- ACD/Labs. NMR Predictor.

- University of California, Los Angeles.

- PrepChem. Synthesis of 2-methyl-4-nitroaniline.

- Organic Reactions.

- Organic Chemistry Portal.

- Sigma-Aldrich.

- PatSnap. 4-methyl-2-nitroaniline synthesis method.

- How to predict a proton NMR spectrum - YouTube.